molecular formula C15H16O2 B114576 1-Phenylnon-7-yne-1,3-dione CAS No. 141726-24-1

1-Phenylnon-7-yne-1,3-dione

Cat. No.: B114576
CAS No.: 141726-24-1
M. Wt: 228.29 g/mol
InChI Key: RIKBGNGLCGCHBN-UHFFFAOYSA-N
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Description

1-Phenylnon-7-yne-1,3-dione is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of a phenyl group attached to a non-yne backbone with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylnon-7-yne-1,3-dione can be synthesized through various organic synthesis methods. One common approach involves the reaction of phenylacetylene with a suitable diketone precursor under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylnon-7-yne-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone functionalities to alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Phenylnon-7-yne-1,3-dione has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological pathways.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-Phenylnon-7-yne-1,3-dione involves its interaction with specific molecular targets. The compound’s diketone functionalities allow it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its phenyl group can participate in π-π interactions, further modulating its activity.

Comparison with Similar Compounds

    1-Phenyl-1,3-butadione: Similar in structure but with a shorter carbon chain.

    1-Phenyl-2-propyn-1-one: Contains a triple bond but lacks the diketone functionality.

    1-Phenyl-1,3-pentadione: Similar diketone structure but with a different carbon chain length.

Uniqueness: 1-Phenylnon-7-yne-1,3-dione is unique due to its specific combination of a phenyl group, a non-yne backbone, and two ketone functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1-phenylnon-7-yne-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-3-4-8-11-14(16)12-15(17)13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKBGNGLCGCHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579924
Record name 1-Phenylnon-7-yne-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141726-24-1
Record name 1-Phenylnon-7-yne-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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